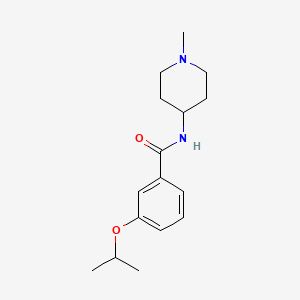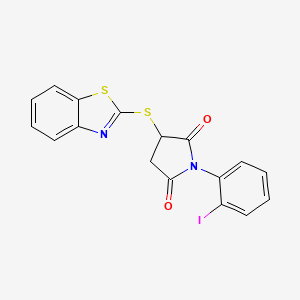
3-methyl-1-(phenylacetyl)-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-1-(phenylacetyl)-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol, commonly known as MAP-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential in various fields of research. MAP-1 is a pyrazolone derivative that has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of MAP-1 is not fully understood. However, it has been suggested that MAP-1 exerts its effects by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). Inhibition of these enzymes leads to a reduction in inflammation and an increase in acetylcholine levels, respectively.
Biochemical and Physiological Effects:
MAP-1 has been shown to exert various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. MAP-1 has also been shown to increase acetylcholine levels, leading to improved cognitive function. Additionally, MAP-1 has been shown to improve glucose tolerance and insulin sensitivity, indicating its potential in treating diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
MAP-1 has several advantages for lab experiments, including its synthetic availability, stability, and low toxicity. However, there are also some limitations to using MAP-1 in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to determine its effects on human subjects.
Orientations Futures
There are several future directions for research on MAP-1. One area of interest is its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to determine the optimal dosage and administration of MAP-1 in treating various conditions. Furthermore, the development of new synthetic methods for MAP-1 could lead to more efficient and cost-effective production. Overall, the potential of MAP-1 in various fields of research makes it an exciting area of study for future research.
Méthodes De Synthèse
MAP-1 can be synthesized using different methods, including the reaction of 3-methyl-1-phenylacetyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid with pyridine-3-carboxaldehyde in the presence of a base. Another method involves the reaction of 3-methyl-1-phenylacetyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid with pyridine-3-carbohydrazide in the presence of a base. Both methods result in the formation of MAP-1.
Applications De Recherche Scientifique
MAP-1 has been extensively studied for its potential in various fields of research. It has been shown to exhibit anticancer, anti-inflammatory, and analgesic properties. MAP-1 has also been investigated for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, MAP-1 has been studied for its potential in treating diabetes, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models.
Propriétés
IUPAC Name |
1-(5-hydroxy-3-methyl-5-pyridin-3-yl-4H-pyrazol-1-yl)-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-13-11-17(22,15-8-5-9-18-12-15)20(19-13)16(21)10-14-6-3-2-4-7-14/h2-9,12,22H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYMYTOVTKMCRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C2=CN=CC=C2)O)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-hydroxy-3-methyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-(2-hydroxyethyl)-1-piperazinyl]-1,1-dimethyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5037951.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-cyclohexyl-1,3-oxazole-4-carboxamide](/img/structure/B5037954.png)
![N~2~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)glycinamide oxalate](/img/structure/B5037963.png)
![N-butyl-6-chloro-N'-[2-(4-morpholinyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5037971.png)


![1-[4-(4-ethoxyphenoxy)butoxy]-3-(trifluoromethyl)benzene](/img/structure/B5037985.png)

![6-(4-methoxyphenyl)-9-{[2-(methylthio)-3-pyridinyl]carbonyl}-6,9-diazaspiro[4.5]decan-7-one](/img/structure/B5037998.png)

![N-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5038023.png)
![4-methoxy-3-nitro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5038039.png)

![1-ethyl-4-{3-[1-(3-pyridinylacetyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5038056.png)